molecular formula C37H66O7 B141462 Asiminacin CAS No. 156199-51-8

Asiminacin

Cat. No. B141462
M. Wt: 622.9 g/mol
InChI Key: DAEFUOXKPZLQMM-DCMHSPHCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asiminacin is a natural compound that is found in the leaves of the pawpaw tree (Asimina triloba). It belongs to the class of acetogenins, which are known for their potent cytotoxicity against cancer cells. Asiminacin has been the subject of extensive scientific research due to its potential as a therapeutic agent in cancer treatment.

Mechanism Of Action

The mechanism of action of asiminacin involves the inhibition of the mitochondrial complex I, which is responsible for the production of ATP in the cell. Asiminacin binds to the complex I and disrupts its function, leading to the depletion of ATP and the induction of apoptosis in cancer cells. Moreover, asiminacin has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of cell survival and inflammation.

Biochemical And Physiological Effects

Asiminacin has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the activity of the NF-κB pathway. Moreover, asiminacin has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

The advantages of using asiminacin in lab experiments include its potent cytotoxicity against cancer cells, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antioxidant properties. However, the limitations of using asiminacin in lab experiments include its low solubility in water, its potential toxicity to normal cells, and the lack of clinical trials to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of asiminacin. One direction is to investigate the potential of asiminacin in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to investigate the potential of asiminacin in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to determine the safety and efficacy of asiminacin in humans.

Scientific Research Applications

Asiminacin has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, prostate cancer, and colon cancer. Asiminacin has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. Moreover, asiminacin has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.

properties

CAS RN

156199-51-8

Product Name

Asiminacin

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

(2S)-4-[(13R)-13-[(5R)-5-[(2R,5R)-5-[(1R,5S)-1,5-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-15-19-30(38)20-17-22-32(40)34-24-26-36(44-34)35-25-23-33(43-35)31(39)21-16-13-11-9-7-6-8-10-12-14-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30-,31+,32+,33?,34+,35+,36+/m0/s1

InChI Key

DAEFUOXKPZLQMM-DCMHSPHCSA-N

Isomeric SMILES

CCCCCC[C@@H](CCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CCC(O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O

SMILES

CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O

Canonical SMILES

CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O

synonyms

asiminacin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Asiminacin
Reactant of Route 2
Asiminacin
Reactant of Route 3
Asiminacin
Reactant of Route 4
Asiminacin
Reactant of Route 5
Asiminacin
Reactant of Route 6
Asiminacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.